3,3-Difluorocyclobutane-1-sulfonyl chloride

Vue d'ensemble

Description

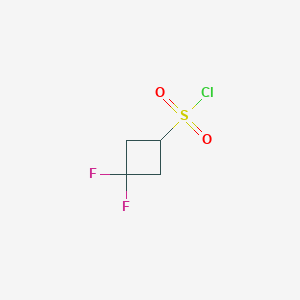

3,3-Difluorocyclobutane-1-sulfonyl chloride is a chemical compound with the molecular formula C4H5ClF2O2S and a molecular weight of 190.59 g/mol . It consists of a four-membered cyclobutane ring with two fluorine atoms attached at the 3rd positions (gem-difluoro) and a sulfonyl chloride group at the first position of the cyclobutane. This unique combination of functional groups makes it a versatile compound in various scientific research applications.

Méthodes De Préparation

The synthesis of 3,3-Difluorocyclobutane-1-sulfonyl chloride involves several steps. One common method includes the reaction of cyclobutane with fluorinating agents to introduce the fluorine atoms at the desired positions. The sulfonyl chloride group is then introduced through a reaction with chlorosulfonic acid or similar reagents. Industrial production methods often involve optimizing these reactions to achieve high yields and purity.

Analyse Des Réactions Chimiques

3,3-Difluorocyclobutane-1-sulfonyl chloride undergoes various chemical reactions, primarily due to the reactivity of the sulfonyl chloride group. Some common reactions include:

-

Nucleophilic Substitution: : The sulfonyl chloride group is susceptible to nucleophilic attack by compounds with electron-donating atoms like alcohols, amines, or thiols. This reaction can lead to the formation of new C-O, C-N, or C-S bonds, respectively.

- Example: this compound + ROH → R-O-SO2-C(F)2-cyclobutane + HCl (R = alkyl group)

- Example: this compound + RNH2 → R-N(H)-SO2-C(F)2-cyclobutane + HCl (R = alkyl/aryl group)

Applications De Recherche Scientifique

3,3-Difluorocyclobutane-1-sulfonyl chloride is used in diverse scientific research fields due to its ability to modify organic molecules and enhance their properties. Some applications include:

Chemistry: It is used as a building block in organic synthesis to introduce sulfonyl and fluorine functionalities into target molecules.

Biology: The compound can be used to modify biomolecules, potentially altering their biological activity and stability.

Medicine: It may be used in the development of pharmaceuticals, particularly in the design of drugs that require specific functional groups for activity.

Industry: The compound’s reactivity makes it useful in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism by which 3,3-Difluorocyclobutane-1-sulfonyl chloride exerts its effects is primarily through its reactivity as an electrophile. The sulfonyl chloride group can react with nucleophiles, leading to the formation of new bonds and the modification of target molecules . The presence of fluorine atoms can also influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules.

Comparaison Avec Des Composés Similaires

3,3-Difluorocyclobutane-1-sulfonyl chloride can be compared with other sulfonyl chlorides and fluorinated compounds. Some similar compounds include:

3,4-Difluorobenzenesulfonyl chloride: This compound also contains fluorine atoms and a sulfonyl chloride group but differs in its aromatic ring structure.

Cyclobutanesulfonyl chloride: Lacks the fluorine atoms, which can significantly alter its reactivity and applications.

The uniqueness of this compound lies in its combination of a cyclobutane ring, fluorine atoms, and a sulfonyl chloride group, making it a valuable compound in various research and industrial applications.

Activité Biologique

3,3-Difluorocyclobutane-1-sulfonyl chloride (DFCSC) is an organosulfur compound with the molecular formula C₄H₅ClF₂O₂S. It features a cyclobutane ring with two fluorine substituents on the third carbon and a sulfonyl chloride functional group. This unique structure influences its biological activity, making it a subject of interest in medicinal chemistry and drug design.

- Molecular Weight : 192.61 g/mol

- IUPAC Name : this compound

- CAS Number : 1310729-90-8

- Physical State : Liquid, sensitive to moisture

Electrophilic Reactions

DFCSC's sulfonyl chloride group allows it to participate in electrophilic reactions, which are crucial for modifying biomolecules. This reactivity can lead to:

- Protein Modification : Interactions with amino acid side chains can affect protein function and stability.

- Nucleic Acid Interactions : Potential to modify DNA or RNA structures, impacting gene expression and replication processes.

1. Interaction Studies

Research has indicated that compounds similar to DFCSC can interact with various biological molecules, leading to insights into their mechanisms of action. For example:

- Kinase Inhibition : Some studies have shown that sulfonyl chlorides can inhibit protein kinases involved in signaling pathways associated with cancer and inflammation . Such inhibition may provide therapeutic benefits in treating diseases characterized by abnormal kinase activity.

2. Pharmacological Applications

DFCSC has been explored for its potential applications in treating immunological and oncological conditions. Its structural characteristics suggest that it could serve as a lead compound for developing new drugs targeting specific pathways involved in these diseases .

Comparative Analysis of Related Compounds

To better understand DFCSC's potential biological activity, a comparison with structurally related compounds can be insightful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2,2-Difluorobutane-1-sulfonyl chloride | C₄H₇ClF₂O₂S | Similar fluorination pattern; different carbon position |

| 4-Fluorobutane-1-sulfonyl chloride | C₄H₈ClFOS | Contains only one fluorine; different reactivity profile |

| This compound | C₄H₅ClF₂O₂S | Cyclized structure affecting sterics and reactivity |

Propriétés

IUPAC Name |

3,3-difluorocyclobutane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClF2O2S/c5-10(8,9)3-1-4(6,7)2-3/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXYNIWCYMQIZBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClF2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310729-90-8 | |

| Record name | 3,3-difluorocyclobutane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.